Tfpam-3

Description

Evolution and Significance of Photoactivable Cross-linking Reagents in Biochemical Research

The concept of using light-activated molecules to label biological targets, known as photoaffinity labeling (PAL), was introduced in the early 1960s mdpi.comnih.gov. This technique involves incorporating a photoreactive group into a molecule that binds to a biological target. Upon irradiation with UV or visible light, the photoreactive group generates a highly reactive intermediate, such as a carbene or nitrene, which forms a covalent bond with nearby residues on the target molecule thermofisher.comrsc.orgaatbio.com.

Photoactivable cross-linking reagents represent an evolution of PAL, featuring two reactive ends to link two molecules together upon photoactivation. These reagents are particularly valuable because the cross-linking reaction can be initiated precisely when desired by applying light, offering temporal control over the labeling process thermofisher.comresearchgate.netbiorxiv.org. This is a significant advantage over traditional chemical cross-linkers, which react based on chemical kinetics and can lead to non-specific labeling over time thermofisher.combiorxiv.org.

The significance of photoactivable cross-linkers in biochemical research lies in their ability to capture dynamic interactions that are otherwise difficult to study. They have been widely used to investigate protein-protein interactions, protein-nucleic acid interactions, ligand-receptor binding, and to map the architecture of protein complexes thermofisher.comaatbio.comnih.govscbt.comkorambiotech.com. By providing distance constraints between interacting molecules, photoactivable cross-linking, often coupled with mass spectrometry (XL-MS), aids in determining the three-dimensional structure and conformational changes of biomolecules researchgate.netresearchgate.netresearchgate.net.

Early photoreactive groups included aryl azides, benzophenones, and diazirines mdpi.comthermofisher.comrsc.org. Aryl azides, upon UV irradiation, form highly reactive nitrenes that can insert into C-H bonds or react with nucleophiles aatbio.comdoi.org. While traditionally requiring short UV wavelengths (~260 nm) that can damage biological samples, some fluorinated phenyl azides can be activated at longer wavelengths (~300 nm), minimizing photodamage aatbio.com. Benzophenones form diradicals upon UV irradiation and have shown improved stability and inertness towards water compared to carbenes nih.gov. Diazirines are another class of photoactivable groups that generate reactive carbenes upon light exposure and have gained traction for live cell photocrosslinking applications rsc.orgresearchgate.net.

Contextual Role of TFPAM-3 as a Bifunctional Chemical Probe

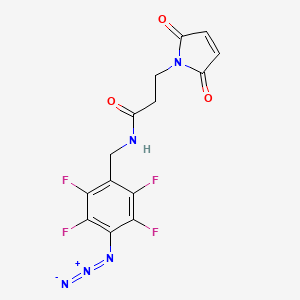

N-(4-azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide, known as TFPAM-3, is a prominent example of a bifunctional photoactivable cross-linking reagent used in contemporary chemical biology doi.orgnih.govoup.comnih.gov. Its bifunctional nature stems from the presence of two distinct reactive groups: a maleimide (B117702) moiety and a tetrafluorinated aryl azide (B81097) doi.orgoup.comontosight.ai.

The maleimide group is a thiol-specific reactive group that selectively targets free sulfhydryl groups, primarily found in cysteine residues of proteins doi.orgoup.comontosight.ai. This directed reactivity allows researchers to specifically attach TFPAM-3 to engineered or naturally occurring cysteine residues within a target molecule doi.orgnih.govoup.com.

The tetrafluorinated aryl azide is the photoactivable component of TFPAM-3 aatbio.com. Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate doi.org. This nitrene can then react non-selectively with nearby C-H bonds or other functional groups on interacting molecules, forming a covalent cross-link doi.orgoup.com. The tetrafluorination of the aryl azide can influence its photochemical properties, potentially allowing activation at wavelengths less damaging to biological samples compared to non-fluorinated aryl azides aatbio.com.

The combination of a thiol-specific maleimide and a photoactivable aryl azide makes TFPAM-3 a versatile probe for investigating molecular interactions and conformational dynamics nih.gov. The maleimide allows for site-specific attachment to a protein via a cysteine residue, while the photoactivable azide enables the capture of transient interactions with neighboring molecules upon controlled UV exposure doi.orgoup.com. This "bait-and-prey" strategy is particularly useful for mapping interaction interfaces and tracking spatial rearrangements within multi-subunit complexes thermofisher.com.

Research findings illustrate the application of TFPAM-3 in various biological systems. For instance, TFPAM-3 has been utilized to study the Escherichia coli ATP synthase, facilitating cross-linking between subunits to understand their proximity and the enzyme's rotary mechanism doi.org. In studies of the bacteriophage T4 DNA polymerase holoenzyme, TFPAM-3 was used to monitor conformational changes and interactions within the sliding clamp complex during DNA replication researchgate.netnih.gov. Furthermore, TFPAM-3 has been employed in studies of the double-stranded RNA-dependent protein kinase (PKR) to investigate protein-RNA interactions, demonstrating its utility in analyzing ribonucleoprotein complexes oup.comnih.gov. These examples highlight TFPAM-3's role as a valuable tool for gaining detailed insights into the structure and dynamics of biological macromolecules and their interactions.

Research findings using TFPAM-3 have provided specific molecular insights:

| Study System | Target Modified with TFPAM-3 | Interacting Partner Cross-linked | Key Finding | Source |

| Escherichia coli ATP Synthase | Subunit a (cysteine mutants) | Subunit b | Revealed proximity between subunit a and b, relevant to rotary mechanics. doi.org | doi.org |

| Bacteriophage T4 DNA Polymerase | gp45 (cysteine mutants) | gp44/62 clamp loader complex | Monitored nucleotide-dependent conformational changes and interactions during clamp loading. researchgate.netnih.gov | researchgate.netnih.gov |

| PKR RNA-binding domain (RBD) | RBD (cysteine mutants) | RNA | Facilitated structural analysis of RNA-protein complexes and indicated proximity of specific residues to RNA. oup.comnih.gov | oup.comnih.gov |

| Escherichia coli F1-ATPase | gamma subunit (S8C mutant) | beta subunit | Localized cross-linking site to the glycine-rich loop region of the beta subunit in the presence of ADP + Mg2+. nih.gov | nih.gov |

| Escherichia coli ς32 transcriptional regulator | ς32 (cysteine mutant proteins) | DnaK chaperone (implied by experimental setup) | Used to study interactions with chaperone proteins involved in regulation and degradation of ς32. asm.org | asm.org |

This table illustrates how the bifunctional nature of TFPAM-3, combining targeted modification and photoactivated cross-linking, enables the investigation of specific interactions and conformational states in diverse biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHQICZOPOYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161040 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139428-48-1 | |

| Record name | N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139428-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure, Synthesis, and Mechanistic Reactivity of Tfpam 3

Molecular Architecture and Key Functional Groups of TFPAM-3

TFPAM-3, chemically known as N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide, possesses a molecular architecture that integrates a tetrafluorobenzyl azide (B81097) group, an amide linker, and a maleimide (B117702) group. guidechem.com The tetrafluorobenzyl azide portion contains a phenyl ring substituted with four fluorine atoms and an azide group (-N₃) at the para position. This highly fluorinated aryl azide is the photoactivable component. nih.govnih.gov The maleimide group is a five-membered cyclic imide containing a reactive double bond, known for its selective reactivity towards thiol (-SH) groups, particularly those found in cysteine residues of proteins. ontosight.ainih.gov These two reactive centers are connected by an amide linker, providing a flexible tether between the photoactivable and thiol-reactive functionalities. ontosight.ai The estimated distance between the reactive maleimide carbon and the putative nitrene formed upon photoactivation is approximately 11 Å. oup.comnih.gov

The IUPAC name, CAS number, molecular formula, and molecular weight of TFPAM-3 are provided in the table below.

| Property | Value | Source |

| IUPAC Name | N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | guidechem.com |

| CAS Number | 139428-48-1 | guidechem.com |

| Molecular Formula | C₁₄H₉F₄N₅O₃ | guidechem.com |

| Molecular Weight | 371.25 g/mol | guidechem.com |

Synthetic Strategies for TFPAM-3 and Related Precursors

The synthesis of TFPAM-3 involves the preparation and coupling of its key components: the tetrafluorobenzyl azide moiety and the maleimide moiety.

Synthesis of the Tetrafluorobenzyl Azide Moiety

The tetrafluorobenzyl azide moiety, specifically 4-azido-2,3,5,6-tetrafluorobenzyl alcohol or related derivatives, is typically synthesized through a series of steps. One common approach involves starting from a suitably substituted tetrafluorobenzene derivative. For instance, the synthesis can begin with 1,2,4,5-tetrafluoro-3-nitrobenzene, where the nitro group is reduced to an amine. The resulting 3-amino-1,2,4,5-tetrafluorobenzene undergoes diazotization using sodium nitrite (B80452) in hydrochloric acid, followed by treatment with sodium azide to introduce the azide group via nucleophilic substitution. Another reported method for preparing 4-azido-2,3,5,6-tetrafluorobenzyl alcohol involves starting from 4-azido-2,3,5,6-tetrafluorobenzoic acid, which is reduced to the alcohol. rsc.orgrsc.org

Incorporation of the Maleimide Moiety

The maleimide moiety is incorporated into the molecule, often by reacting a maleimide-containing precursor with an amine or thiol group on the other part of the molecule. In the case of TFPAM-3, the maleimide group is linked via a propionamide (B166681) linker. guidechem.com While the detailed synthesis of TFPAM-3 itself is not explicitly detailed in the provided snippets beyond its structure and application, the incorporation of maleimide groups into molecules for bioconjugation is commonly achieved through reaction with thiol groups via Michael addition. ontosight.ainih.gov Heterobifunctional linkers containing both an azide and a maleimide group are commercially available and utilized for conjugating azide and thiol-containing molecules. nih.goviris-biotech.de

Photochemistry of the Perfluorophenyl Azide Group in TFPAM-3

The perfluorophenyl azide group is the photoactivable component of TFPAM-3, undergoing specific photochemical transformations upon irradiation with UV light. nih.govnih.govoup.comnih.gov

UV-Induced Formation of Aryl Nitrenes

Upon UV irradiation, aryl azides, including the perfluorophenyl azide in TFPAM-3, undergo photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive intermediate known as an aryl nitrene. nih.govnih.govmdpi.comwikipedia.orgsciencemadness.org This process is analogous to the formation of carbenes from diazo compounds. wikipedia.org The primary photoproduct is the singlet aryl nitrene. nih.govmdpi.comsciencemadness.org

Subsequent Reactivity and C-H Insertion Reactions

Singlet aryl nitrenes are highly reactive species that can undergo a variety of reactions. A key reaction pathway is insertion into C-H bonds, leading to the formation of new covalent bonds between the nitrogen atom of the nitrene and a carbon atom bearing a hydrogen. nih.govnih.govmdpi.comwikipedia.orgdigimat.inlibretexts.org This C-H insertion reaction is particularly efficient for singlet nitrenes and typically proceeds with retention of configuration at the carbon center. wikipedia.orgdigimat.in

The presence of fluorine atoms on the phenyl ring in perfluorophenyl azides significantly influences their photochemistry. The introduction of halogen atoms, such as fluorine, on the aromatic ring suppresses undesirable side reactions like ring expansion (formation of azepines) and increases the yield of insertion/addition reactions. nih.govmdpi.comworktribe.com This makes perfluorophenyl azides, like the one in TFPAM-3, more effective for applications requiring efficient and relatively non-selective labeling or cross-linking via C-H insertion. nih.govnih.govoup.comnih.gov Triplet nitrenes, which can be formed from singlet nitrenes via intersystem crossing, are less reactive in insertion reactions and are more prone to hydrogen abstraction or dimerization. mdpi.comwikipedia.org

In the context of TFPAM-3's application as a cross-linker, the UV-induced formation of the nitrene allows it to covalently label or cross-link with nearby molecules, such as proteins or nucleic acids, through C-H insertion into their structure. nih.govoup.comnih.gov

Thiol-Maleimide Reaction Mechanism of TFPAM-3

A primary reactive handle of TFPAM-3 is its maleimide moiety, which undergoes a selective reaction with thiol groups. wikipedia.org This reaction proceeds via a Michael addition mechanism, where the thiolate anion acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. uni-freiburg.deamericanelements.com The reaction is typically carried out under slightly acidic conditions, generally below pH 7.5, to favor the thiolate form while minimizing competing reactions. wikipedia.org The thiol-maleimide reaction is characterized by its relatively fast kinetics.

Specificity for Cysteine Residues

The selective reactivity of the maleimide group towards thiol groups confers specificity for cysteine residues within biological molecules such as peptides and proteins. wikipedia.org While other nucleophilic amino acids exist, the thiol group of cysteine is significantly more reactive towards maleimides under controlled pH conditions (pH 6.5-7.5) compared to primary amines (e.g., lysine) or other residues. wikipedia.org This inherent selectivity allows for targeted modification of proteins at specific cysteine sites, which are often less numerous than primary amines, thereby providing a more controlled and precise conjugation strategy.

Adduct Formation and Stability

The Michael addition of a thiol to the maleimide group of TFPAM-3 results in the formation of a thiosuccinimide adduct, characterized by a stable thioether linkage. uni-freiburg.deamericanelements.com However, the stability of this initial thiosuccinimide adduct can be influenced by the surrounding chemical environment. uni-freiburg.deamericanelements.com The thiosuccinimide ring is susceptible to two main competing reactions: irreversible ring-opening hydrolysis and a reversible retro-Michael reaction. uni-freiburg.deamericanelements.com

Hydrolysis of the thiosuccinimide ring yields a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. uni-freiburg.deamericanelements.com This hydrolysis pathway can effectively stabilize the conjugate. uni-freiburg.deamericanelements.com Conversely, the retro-Michael reaction regenerates the original thiol and maleimide, which can lead to thiol exchange with other free thiols present in the environment, such as glutathione (B108866) in biological systems. uni-freiburg.deamericanelements.com This thiol exchange can result in the deconjugation of the molecule from its intended target, potentially compromising the integrity and function of the modified biomolecule. uni-freiburg.deamericanelements.com Strategies to enhance adduct stability often focus on promoting the hydrolysis of the thiosuccinimide or designing maleimides that are less prone to the retro-Michael reaction, for instance, by incorporating electron-withdrawing groups on the N-substituent of the maleimide or adjacent basic groups that catalyze hydrolysis. uni-freiburg.deamericanelements.com

Orthogonal Reactivity and Bifunctional Capabilities of TFPAM-3

TFPAM-3 is a heterobifunctional cross-linker, possessing two distinct reactive groups that can be addressed independently under different reaction conditions. wikipedia.orguni.lu Its maleimide group reacts selectively with thiols at slightly acidic pH, typically below 7.5. wikipedia.org The second functional group, a fluorinated aryl azide, is photoreactive. wikipedia.org Upon irradiation with short wavelength UV light, the azide undergoes photolysis to generate a highly reactive aryl nitrene intermediate. wikipedia.org This nitrene can then react with various functional groups, including insertion into C-H bonds or reaction with nucleophiles. wikipedia.org

This orthogonal reactivity allows for sophisticated chemical manipulations. The thiol-maleimide reaction can be performed first to selectively attach TFPAM-3 to a cysteine residue on a biomolecule. Subsequently, the azide group can be activated by UV irradiation to form a covalent link to another molecule or site in close proximity, such as in photoaffinity labeling or protein-RNA crosslinking experiments. wikipedia.org The ability to control the reactivity of each functional group independently provides versatility in designing complex bioconjugation and molecular probing strategies.

Considerations for Chemical Stability and Handling in Research Settings

The chemical stability of TFPAM-3 is influenced by the inherent reactivity of its functional groups, particularly the maleimide and azide moieties. wikipedia.org Proper handling and storage are crucial to maintain the integrity and reactivity of the compound in research settings.

Mitigation of Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly in the presence of water or at alkaline pH, leading to the formation of a non-reactive maleamic acid derivative. wikipedia.org To mitigate maleimide hydrolysis during conjugation reactions, it is recommended to conduct reactions in anhydrous solvents whenever possible. wikipedia.org When working in aqueous environments, maintaining a controlled pH, typically between 6.5 and 7.5, helps to minimize the rate of hydrolysis while still allowing for efficient reaction with thiols. wikipedia.org Furthermore, as discussed in Section 2.4.2, promoting the hydrolysis of the thiosuccinimide adduct after its formation can enhance the long-term stability of the conjugate by preventing the undesirable retro-Michael reaction. uni-freiburg.deamericanelements.com

Methodological Frameworks for Tfpam 3 Application in Research

Strategic Application of Site-Directed Cysteine Mutagenesis

Site-directed mutagenesis is a fundamental technique used to introduce specific changes into a DNA sequence, which in turn can alter the amino acid sequence of the encoded protein. neb.compatsnap.com This method is essential for studying the impact of specific amino acids on protein activity and function. neb.compatsnap.com In the context of Tfpam-3, site-directed mutagenesis plays a key role in creating unique and accessible thiol groups for targeted modification by the maleimide (B117702) moiety of Tfpam-3. nih.gov

Creation of Unique Reaction Sites within Proteins

Proteins naturally contain cysteine residues, which possess thiol groups. tcichemicals.comnih.gov However, the number and location of these native cysteines may not be suitable for specific labeling experiments with thiol-reactive reagents like Tfpam-3. Site-directed mutagenesis allows researchers to strategically introduce a single cysteine residue at a desired location within a protein that otherwise has no or very few accessible cysteines. nih.gov This engineered cysteine then serves as a unique and specific reaction site for the maleimide group of Tfpam-3, enabling highly controlled and targeted labeling of the protein at that precise position. nih.gov This approach minimizes non-specific labeling that might occur if multiple native cysteines were present and reactive.

Optimization of In Vitro Reaction Conditions

Achieving efficient and specific labeling with Tfpam-3 in vitro requires careful optimization of reaction conditions. Several factors can influence the success of the maleimide-thiol reaction and the subsequent photoactivation and crosslinking.

Buffer Composition and pH Control

The maleimide reaction with thiols is highly pH-dependent, with optimal reactivity typically occurring under slightly acidic conditions, generally in the pH range of 6.5–7.5. tcichemicals.com Maintaining the appropriate pH is critical because at higher pH values, the maleimide ring is prone to hydrolysis, which renders it non-reactive towards thiols. atto-tec.com The choice of buffer is also important to ensure stable pH throughout the reaction. Buffers commonly used in biological experiments with buffering capacities in the slightly acidic to neutral range are suitable. nih.gov

Temperature and Incubation Parameters

Temperature and incubation time are key parameters that influence the rate and efficiency of the maleimide-thiol conjugation. While some reactions can occur at room temperature, slightly elevated temperatures, such as 37°C, can significantly speed up the conjugation reaction. atto-tec.com However, the stability of the protein and Tfpam-3 at the chosen temperature must be considered. Incubation time should be optimized to allow sufficient time for the maleimide reaction to reach completion without leading to excessive hydrolysis of the maleimide or degradation of the protein or Tfpam-3.

UV Irradiation Wavelength and Duration

The photoactivation of the aryl azide (B81097) group of Tfpam-3 requires UV irradiation. The wavelength of UV light used is critical; short wavelength UV light is typically employed to generate the reactive aryl nitrene species. The duration of UV irradiation must be carefully controlled. Sufficient irradiation is needed to activate the majority of the aryl azide groups for crosslinking. However, prolonged exposure to UV light can potentially damage the protein or other components in the reaction mixture. nih.gov Therefore, the optimal UV irradiation wavelength and duration need to be determined empirically for each specific application to maximize crosslinking efficiency while minimizing adverse effects.

Analytical Techniques for Characterization of TFPAM-3 Cross-linked Products

The analysis of products generated through TFPAM-3 crosslinking typically involves methods capable of separating molecules based on size, charge, or conformation, followed by techniques for identification and detailed structural analysis. Gel electrophoresis, immunoblotting, and mass spectrometry are cornerstone techniques in this workflow nih.govscbt.comnih.gov.

Gel Electrophoresis-Based Analysis

Gel electrophoresis is a fundamental technique used to separate biomolecules based on their physical properties as they migrate through a gel matrix under the influence of an electric field interchim.com. For TFPAM-3 crosslinking studies, it is invaluable for visualizing the formation of cross-linked species and assessing changes in molecular size or complex composition nih.govscbt.comnih.gov.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a denaturing gel electrophoresis technique that separates proteins primarily based on their molecular weight interchim.com. When proteins or protein complexes are cross-linked with TFPAM-3, the resulting covalent linkages increase the molecular weight of the cross-linked entity. Analysis by SDS-PAGE allows researchers to observe a shift to a higher molecular weight band compared to the uncross-linked starting material, indicating successful crosslinking scbt.comnih.gov. The extent of the shift can provide information about the number and size of the molecules involved in the cross-link. If a cleavable form of TFPAM-3 is used, treating the sample with a reducing agent before SDS-PAGE can break the crosslink, restoring the original molecular weight of the components. Comparing samples run under reducing and non-reducing conditions on SDS-PAGE can confirm the presence of cross-linked species scbt.com.

SDS-PAGE for Molecular Weight Shifts

Immunoblotting for Specific Protein Identification

Immunoblotting, also known as Western blotting, is a technique frequently coupled with gel electrophoresis to specifically identify proteins within a complex mixture, including cross-linked samples scbt.com. Following separation by SDS-PAGE or native gel electrophoresis, the proteins are transferred from the gel onto a membrane. Specific proteins are then detected using antibodies that bind to target epitopes scbt.com. In the context of TFPAM-3 crosslinking, immunoblotting is crucial for confirming the identity of the protein(s) present in a cross-linked band observed on a gel scbt.com. This is particularly important when analyzing cross-links between different proteins or between a protein and another molecule like RNA.

Mass Spectrometry for Adduct Identification and Site Mapping

Mass spectrometry (MS) provides detailed information about the mass and structure of molecules and is a powerful tool for analyzing TFPAM-3 cross-linked products, especially for identifying the specific sites of crosslinking nih.govscbt.comnih.gov. After crosslinking, the proteins are typically digested into peptides using enzymes like trypsin. The resulting mixture of linear and cross-linked peptides is then analyzed by MS. MS can determine the mass-to-charge ratio (m/z) of the peptides, allowing for the identification of peptides that have been modified by TFPAM-3 or are involved in a crosslink nih.gov. Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and generate spectral patterns that can be analyzed to determine their amino acid sequences and pinpoint the exact residues involved in the crosslink. This provides high-resolution structural information about the interaction interface.

Applications of Tfpam 3 in Elucidating Molecular Interactions and Conformational Dynamics

Investigation of Protein-Protein Interactions within Macromolecular Assemblies

TFPAM-3 has been widely employed to probe protein-protein interactions within intricate macromolecular complexes. By site-specifically incorporating the cross-linker into a protein subunit, researchers can identify neighboring proteins or different regions of the same protein that come into close proximity during the assembly or functional cycle of the complex.

Proximity Mapping in DNA Replication Complexes

DNA replication involves the coordinated action of numerous proteins in large, dynamic complexes. tulane.edu TFPAM-3 has been instrumental in mapping the spatial relationships between subunits within these complexes, providing insights into their assembly and function.

Bacteriophage T4 DNA Polymerase Holoenzyme and Sliding Clamp

The bacteriophage T4 DNA polymerase holoenzyme is a well-studied model system for DNA replication. tulane.edu It comprises the DNA polymerase (gp43), the sliding clamp (gp45), and the clamp loader (gp44/62). tulane.edu The gp45 sliding clamp is a trimeric ring-shaped protein that encircles the DNA and tethers the polymerase, significantly increasing processivity. nih.govuniprot.org The gp44/62 complex is an ATP-dependent clamp loader responsible for opening and loading the gp45 ring onto the DNA. tulane.edunih.gov

TFPAM-3 has been used with site-specific cysteine mutants of gp45 to track conformational changes and interactions during the clamp loading process. nih.gov By reacting gp45 mutants like gp45S19C and gp45K81C with TFPAM-3, researchers could monitor the relative positioning of gp45 subunits and their interactions with the gp44/62 clamp loader complex at different stages of the loading cycle. nih.gov These studies revealed that ATP binding and hydrolysis, interaction with primer-template DNA, and ADP release induce significant conformational changes within the clamp loading complex. nih.gov Cross-linking experiments performed in the presence of nucleotide cofactors demonstrated these dynamic rearrangements of intersubunit contacts. nih.gov

An example of such an experiment involved photo-cross-linking of TFPAM-3-labeled gp45K81C to the gp44/62 complex. researchgate.net Analysis of cross-linked products using SDS-PAGE and Western blotting with antibodies against gp45, gp44/62, and gp62 allowed for the identification of specific interactions occurring under different conditions, such as the presence or absence of ATP and DNA. researchgate.net

Data from such experiments can be presented in tables showing the cross-linking efficiency between modified gp45 residues and components of the clamp loader complex under various conditions.

| gp45 Mutant | TFPAM-3 Modification Site | Conditions (ATP, DNA) | Cross-linked Partner | Relative Cross-linking Efficiency |

| gp45S19C | Cysteine at position 19 | + ATP, - DNA | gp44/62 subunits | Data not explicitly provided in snippets, but studies tracked changes nih.gov |

| gp45S19C | Cysteine at position 19 | + ATP, + DNA | gp44/62 subunits | Data not explicitly provided in snippets, but studies tracked changes nih.gov |

| gp45K81C | Cysteine at position 81 | + ATP, - DNA | gp44/62 subunits | Cross-linking observed researchgate.net |

| gp45K81C | Cysteine at position 81 | + ATP, + DNA | gp44/62 subunits | Cross-linking observed researchgate.net |

Note: Specific quantitative data on cross-linking efficiency for each condition was not available in the provided snippets, but the research indicates that TFPAM-3 was used to track changes in interactions under these conditions. nih.govresearchgate.net

These studies, utilizing TFPAM-3 as a proximity probe, have contributed to a structural model explaining the observed rearrangements of intersubunit contacts within the bacteriophage T4 DNA polymerase holoenzyme during the clamp loading process. nih.gov

Mapping Subunit Interfaces in ATP Synthase

ATP synthase is a complex enzyme responsible for ATP synthesis, consisting of F1 and F0 domains. nih.govpakbs.org The F1 domain contains the catalytic sites, while the F0 domain is embedded in the membrane and translocates protons. nih.gov The central stalk, composed of γ, δ, and ε subunits, links the F1 and F0 domains and rotates during catalysis. nih.govuniprot.orgusp.br

TFPAM-3 has been used to map subunit interfaces within ATP synthase, particularly in the Escherichia coli F1-ATPase. capes.gov.br By introducing cysteine mutations into the ε subunit and reacting them with TFPAM-3, researchers identified cross-links to other subunits, revealing their proximity. capes.gov.br

Studies using TFPAM-3-modified ε subunit mutants demonstrated cross-linking from a cysteine at position 108 to an α subunit. capes.gov.br Furthermore, cross-linking was found from a cysteine at position 43 to the γ subunit and from a cysteine at position 138 to a β subunit. capes.gov.br These findings provide direct evidence for the spatial arrangement of these subunits within the F1 complex.

| ε Subunit Mutation | TFPAM-3 Modification Site | Cross-linked Partner |

| εS10C | Cysteine at position 10 | γ subunit capes.gov.br |

| εH38C | Cysteine at position 38 | γ subunit capes.gov.br |

| εT43C | Cysteine at position 43 | γ subunit capes.gov.br |

| εS65C | Cysteine at position 65 | Not explicitly stated in snippet if cross-linking was observed capes.gov.br |

| εM108C | Cysteine at position 108 | α subunit capes.gov.br |

| εM138C | Cysteine at position 138 | β subunit capes.gov.br |

These cross-linking results from TFPAM-3 experiments contribute to understanding the complex architecture and subunit interactions crucial for ATP synthase function and its rotary mechanism. nih.govusp.br

Studies of Chaperone-Substrate Interactions (e.g., Heat Shock Proteins)

Molecular chaperones, such as heat shock proteins (HSPs), play a critical role in protein folding and preventing aggregation. frontiersin.orgnih.gov Understanding how chaperones interact with their substrate proteins is essential for comprehending cellular protein quality control. nih.gov

While the provided search results did not explicitly detail the use of TFPAM-3 in studying chaperone-substrate interactions, photoactivatable cross-linkers, in general, have been applied in this area. For instance, studies on small heat shock proteins (sHSPs) have utilized photoactivatable cross-linkers like p-benzoylphenylalanine to identify direct interaction sites between sHSPs and their substrates. nih.gov Given TFPAM-3's properties as a photoactivatable cross-linker, it is a suitable tool for similar investigations into the proximity of chaperone and substrate proteins. nih.gov

Research on Hsp70, another class of heat shock proteins, highlights the importance of understanding their interactions with substrates, which can be influenced by cellular environment and ATP hydrolysis. plos.orgcellular-protein-chemistry.nl Photo-crosslinking is a technique that could be applied to capture these transient interactions. nih.gov

Elucidation of Protein Conformational Dynamics and Structural Rearrangements

Beyond mapping protein-protein interactions, TFPAM-3 is also valuable for studying the conformational dynamics and structural rearrangements within proteins and protein complexes. mpg.de Proteins are not rigid structures but undergo dynamic motions and transitions that are often crucial for their function. mpg.debahargroup.org

By site-specifically attaching TFPAM-3 to a protein, researchers can monitor changes in the distance between the modified site and other parts of the protein or interacting molecules under different conditions (e.g., in the presence of substrates, ligands, or in different functional states). Upon UV irradiation, cross-linking will occur only if the photoactivatable group and a reactive residue (like cysteine) are within a certain distance, typically around 11 Å for TFPAM-3. oup.com Changes in cross-linking efficiency or pattern under varying conditions can indicate conformational changes that bring different regions into or out of proximity.

In the context of the bacteriophage T4 DNA polymerase holoenzyme, the use of TFPAM-3 with gp45 mutants not only revealed interactions with the clamp loader but also tracked conformational changes within the gp45 sliding clamp itself during the ATP-driven loading process. nih.gov These studies provided a dynamic picture of how the sliding clamp opens and closes and rearranges its subunits during assembly and interaction with DNA and the polymerase. tulane.edunih.gov

Similarly, in studies of ATP synthase, mapping subunit interfaces with TFPAM-3 can indirectly provide information about the conformational states of the enzyme during its catalytic cycle. nih.govcapes.gov.br Changes in the proximity of subunits, as revealed by cross-linking, can reflect the structural transitions associated with proton translocation and ATP synthesis. nih.gov

The application of TFPAM-3 in studying conformational dynamics is based on its ability to capture transient spatial relationships that exist in different functional states. nih.gov This is particularly relevant for understanding the mechanisms of molecular machines and other proteins that undergo significant structural changes during their activity. mpg.debahargroup.org

Tracking Nucleotide-Dependent Conformational States

Nucleotide binding often induces conformational changes in proteins, which are crucial for their function. TFPAM-3 can be employed to track these changes by site-specifically labeling a protein and then inducing crosslinking in the presence or absence of nucleotides. Differences in crosslinking patterns under different nucleotide conditions can reveal alterations in protein conformation.

Research has utilized photoactivatable crosslinkers, including those with similar mechanisms to TFPAM-3, to study conformational changes in proteins upon ligand binding. For instance, studies on proteins like the Escherichia coli ATP synthase subunit a have used thiol-specific crosslinkers to probe the accessibility of cysteine residues in different functional states, which can be influenced by nucleotide binding to other parts of the complex doi.org. While TFPAM-3 is specifically mentioned in the context of crosslinking subunit a to other subunits, the principle of using thiol-specific photoactivatable crosslinkers to report on conformational states is applicable doi.org.

Probing Protein-Nucleic Acid Interactions

TFPAM-3 is particularly well-suited for studying protein-nucleic acid interactions due to its ability to form covalent links between proteins and nearby nucleic acid molecules upon photoactivation. This allows for the identification of contact points and the characterization of binding interfaces. Protein-nucleic acid interactions are fundamental to numerous cellular processes, including transcription, translation, replication, and repair thermofisher.comfortislife.comnih.gov.

Analysis of RNA-Protein Complexes (e.g., PKR RNA-Binding Domain)

TFPAM-3 has been directly applied to analyze RNA-protein complexes, such as those involving the RNA-binding domain (RBD) of Protein Kinase R (PKR). PKR is an interferon-induced enzyme that plays a key role in the antiviral response by binding to double-stranded RNA (dsRNA) embopress.org. Studies using TFPAM-3 have involved modifying cysteine mutants of the PKR RBD with the crosslinking reagent nih.gov. By incubating the modified protein with RNA and then exposing the complex to UV light, covalent crosslinks are formed between the protein and the RNA at sites of close proximity nih.gov.

Detailed research findings using TFPAM-3 on PKR RBD cysteine mutants (e.g., E13C, E29C, and S33C) have shown significant differences in RNA crosslinking efficiencies nih.gov. These variations indicate that the crosslinking reagent, and thus the corresponding protein residue, is positioned differently within the complex relative to the RNA nih.gov. For example, the azide (B81097) group of TFPAM-3 linked to E29C showed greater access to the RNA compared to the azide linked to E13C nih.gov. These findings, when interpreted in light of structural information about the PKR RBD and related protein-RNA complexes, help to delineate the protein-RNA interface and understand how the protein interacts with its RNA ligand nih.gov.

| PKR RBD Cysteine Mutant | Relative RNA Crosslinking Efficiency (Qualitative) | Interpretation based on Structure |

| E13C | Poorest | Azide has poor access to RNA |

| E29C | Greatest | Azide has greatest access to RNA |

| S33C | Intermediate | Azide has intermediate access to RNA |

Note: This table summarizes qualitative findings based on crosslinking efficiency differences observed in research using TFPAM-3 on PKR RBD mutants nih.gov.

This approach provides experimental evidence supporting structural models of protein-RNA complexes and highlights the utility of photoactivatable crosslinking in mapping interaction surfaces nih.gov.

Mapping DNA-Protein Interaction Surfaces

While the provided search results specifically detail TFPAM-3's use with RNA-protein complexes like PKR, the principle of using photoactivatable crosslinkers to map interaction surfaces extends to DNA-protein interactions as well thermofisher.comfortislife.com. Techniques like Chromatin Immunoprecipitation (ChIP) and its variations, which often employ UV crosslinking to stabilize DNA-protein interactions before analysis, share the fundamental concept of using covalent linkage to capture interactions fortislife.comsciety.orgnih.gov. Although TFPAM-3's specific application in mapping DNA-protein interaction surfaces is not explicitly detailed in the search results, its mechanism of action (thiol-specific conjugation followed by photoactivation and insertion into nearby C-H bonds) makes it theoretically applicable for probing the proximity of cysteine residues in a protein to the DNA backbone or bases within a DNA-protein complex doi.org. Mapping protein-DNA interaction sites is crucial for understanding processes like transcription regulation and DNA repair nih.govmpg.de.

Determination of Protein Topology and Orientation in Biological Membranes

Determining the topology and orientation of proteins within biological membranes is essential for understanding their function. TFPAM-3 can be used to probe the accessibility of specific residues to the lipid bilayer or the aqueous environment, thereby helping to define transmembrane segments and the orientation of extramembranous loops.

Defining Transmembrane Helices and Loop Accessibility

TFPAM-3, as a membrane-permeant or membrane-associated crosslinker, can react with residues based on their location within the membrane or at the membrane interface. By introducing cysteine residues at different positions within a protein of interest (e.g., via cysteine-scanning mutagenesis) and then labeling with TFPAM-3, the accessibility of these positions to the reagent and subsequent crosslinking upon UV irradiation can be assessed doi.org. Residues within the hydrophobic core of the membrane or those facing the lipid environment are expected to show different reactivity or crosslinking patterns compared to those located in aqueous loops or transmembrane regions exposed to the lipid headgroups annualreviews.org.

Research on the Escherichia coli ATP synthase subunit a utilized TFPAM-3 to investigate the accessibility of cysteine mutants in the first cytoplasmic loop and transmembrane spans doi.org. Crosslinking patterns with TFPAM-3 provided insights into which residues in the protein's sequence were likely embedded within the membrane or exposed to the cytoplasmic environment, helping to define the boundaries of transmembrane helices and the accessibility of loop regions doi.orgproquest.com. This type of analysis contributes to building a topological model of the membrane protein uci.edubiolib.com.

Analysis of Cytoplasmic Loop Exposure

Specifically focusing on cytoplasmic loops, TFPAM-3 can be used to determine which residues within these loops are exposed to the cytoplasm and potentially in proximity to other proteins or cellular components. By site-specifically labeling cysteine residues introduced into cytoplasmic loop regions, photoactivated crosslinking with TFPAM-3 can capture interactions with neighboring proteins or indicate the degree of solvent accessibility of these residues doi.org.

TFPAM-3 as a Versatile Research Tool in Chemical Biology

Chemical biology leverages chemical principles and tools to investigate biological systems. epfl.chcsic.esruc.dk TFPAM-3 serves as a versatile tool within this field due to its ability to site-specifically modify biomolecules and induce covalent cross-linking upon external stimuli (UV light). This allows researchers to perturb biological systems and analyze the resulting molecular associations and conformational states. Its use in photoaffinity labeling and crosslinking experiments provides a means to identify interacting partners and map contact points within complex biological assemblies. oup.com

Applications in Reconstitution Systems

TFPAM-3 has found significant application in reconstitution systems, where purified components of a biological complex are assembled in vitro to study their interactions and functions under controlled conditions. This approach is particularly valuable for dissecting the mechanisms of large, dynamic molecular machines.

Studies on the Escherichia coli F1F0 ATP synthase and chloroplast F1F0-ATPase have effectively utilized TFPAM-3 in reconstitution experiments. capes.gov.bruni-osnabrueck.deresearchgate.net These studies often involve introducing cysteine mutations at specific positions within protein subunits that normally lack cysteines, modifying these introduced cysteines with TFPAM-3, and then reconstituting the modified subunit into the complex. capes.gov.bruni-osnabrueck.de Subsequent UV irradiation induces cross-linking between the modified subunit and its neighboring interaction partners within the reconstituted complex. capes.gov.bruni-osnabrueck.de

Detailed research findings from these reconstitution studies have provided valuable data on the architecture and dynamics of these ATP synthases. For example, cross-linking experiments using TFPAM-3 on Escherichia coli F1-ATPase ε subunit mutants revealed cross-links to the γ and α subunits, helping to characterize the interface between these components. capes.gov.br Specific cross-linking sites were identified, such as cross-linking from Cys at positions 10, 38, and 43 of the ε subunit to the γ subunit, and from Cys at position 108 to an α subunit. capes.gov.br Further mapping localized the cross-linking site from Cys-10 of ε to a region of the γ subunit between residues 222 and 242, and from Cys at positions 38 and 43 to the C-terminal part of the γ subunit (residues 202-286). capes.gov.br

Similarly, studies on chloroplast F1F0-ATPase involved modifying the ε subunit with TFPAM-3 and reconstituting it with F1(-ε) (F1 complex lacking the ε subunit) to study its interaction and effect on activity and crosslinking. uni-osnabrueck.de

These applications in reconstitution systems highlight TFPAM-3's utility in providing spatial constraints and identifying interaction interfaces within complex molecular machines, contributing significantly to understanding their assembly and dynamic function.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| TFPAM-3 | 3035702 |

| ATP | 5957 |

| ADP | 6022 |

| DNA | 7840509 |

| RNA | 6035 |

| Cysteine | 5961 |

Data Table: Summary of TFPAM-3 Cross-linking in E. coli F1-ATPase Reconstitution Studies

| ε Subunit Cysteine Mutation | Cross-linked Partner | Region of Cross-linking on Partner | Reference |

| Cys at position 10 | γ subunit | Residues 222-242 | capes.gov.br |

| Cys at position 38 | γ subunit | Residues 202-286 (C-terminal) | capes.gov.br |

| Cys at position 43 | γ subunit | Residues 202-286 (C-terminal) | capes.gov.br |

| Cys at position 108 | α subunit | Not specified in detail | capes.gov.br |

| Cys at position 138 | β subunit | Not specified in detail | capes.gov.br |

Structure Activity Relationships Sar and Computational Investigations of Tfpam 3 and Its Analogs

Impact of Structural Features on Cross-linking Efficiency and Specificity

The structural design of photoaffinity probes like TFPAM-3 is critical for their successful application. The maleimide (B117702) group provides selectivity for cysteine residues, a relatively rare amino acid, allowing for targeted modification of proteins. asm.orgnih.govnih.govdoi.orgresearchgate.net The photoactivable group, the tetrafluorophenyl azide (B81097) in TFPAM-3, is responsible for generating the reactive species upon irradiation. The efficiency and specificity of cross-linking are influenced by the nature of this photoreactive moiety and its proximity to potential interaction sites. Studies comparing different photoreactive groups have shown variations in cross-linking yields and selectivity. nih.govresearchgate.netnih.govscienceopen.com For instance, diazirine-based probes have demonstrated high ligand-dependent reactivity and selectivity, even with low-affinity binding proteins in complex biological mixtures like cell lysates. nih.govresearchgate.net

The placement of the photoreactive group within the probe's structure also impacts its ability to label interacting partners. Introducing the photoreactive group closer to a modification site can influence labeling efficiency, as observed in studies comparing diazirine and benzophenone (B1666685) groups placed at different positions within a probe. scienceopen.com The chemical environment, including the presence of water or hydrophobic regions, can affect the reactivity of the generated intermediate and the resulting cross-linking products. nih.gov

Computational Modeling and Molecular Mechanics Studies

Computational chemistry, including molecular mechanics and quantum mechanics, plays a significant role in investigating the structure, properties, and behavior of molecules like TFPAM-3 and their interactions. ijrar.orggtu.edu.trfiveable.mecompchems.com Molecular mechanics utilizes simplified models and force fields to calculate the potential energy of a molecular system based on atomic positions and interactions, enabling the prediction of molecular conformations and energies. ijrar.orgfiveable.mecompchems.com This approach is computationally less expensive than quantum mechanics, making it suitable for larger molecular systems. compchems.com

Prediction of Interaction Sites

Computational methods are widely used for predicting protein-protein and protein-ligand interaction sites. iiitd.edu.inuniv-paris-diderot.frnih.govnih.govfrontiersin.org Techniques such as molecular docking and molecular dynamics simulations, which often utilize molecular mechanics force fields, can predict the binding affinities and orientations of molecules. ijrar.orggtu.edu.trfiveable.menih.gov While specific studies on TFPAM-3 interaction site prediction were not found in the provided results, the principles of these computational approaches are applicable. By considering the structure of a protein modified with TFPAM-3 and the structure of a potential interacting partner, computational modeling can help identify residues or regions on the partner that are likely to be in close enough proximity to the photoreactive group for cross-linking to occur. This can aid in interpreting experimental cross-linking data and generating hypotheses about molecular interactions.

Comparative Analysis of TFPAM-3 with Other Photoaffinity Probes

The selection of a photoaffinity probe for a specific application often involves comparing the properties of different probes, including their photoreactive moieties, spacer arms, and linker chemistry. nih.govresearchgate.netnih.govscienceopen.comnih.gov

Evaluation of Different Photoreactive Moieties (e.g., Diazirines)

Various photoreactive groups are employed in photoaffinity labeling, including aryl azides (like in TFPAM-3), diazirines, alpha-diazocarbonyls, and benzophenone derivatives. nih.govenamine.net Comparisons of these groups have highlighted their distinct photochemical behaviors and cross-linking characteristics. Diazirine-based probes, for instance, are known to generate highly reactive carbene intermediates upon photolysis, which can readily insert into C-H bonds. nih.gov Studies have shown that diazirine-based probes can exhibit higher photo-cross-linking rates, yields, and specificities compared to benzophenone-based probes, potentially due to shorter irradiation times required and reduced non-specific labeling. scienceopen.com While TFPAM-3 utilizes a tetrafluorophenyl azide, understanding the behavior of other photoreactive groups like diazirines provides context for evaluating the performance of TFPAM-3 and designing improved probes. nih.govresearchgate.netscienceopen.comrsc.org

Table 1: Comparison of Photoreactive Group Stability

| Photoreactive Group | Stability to Ambient Light (Example Data) | Thermal Stability in Methanol (Example Data) | Notes |

| Conventional Phenyl Diazirine | Decreasing percentage intact over days rsc.org | Stable over 31 days rsc.org | Less stable under incandescent light rsc.org |

| Modified Pyridinyl Diazirine | More stable than phenyl diazirine rsc.org | Stable over 31 days rsc.org | Enhanced ambient light stability rsc.org |

| Modified Pyrimidinyl Diazirine | More stable than phenyl diazirine rsc.org | Stable over 31 days rsc.org | Enhanced ambient light stability rsc.org |

| Trifluoromethylaryldiazirine | Varied based on specific structure researchgate.net | Used in comparative cross-linking studies researchgate.net | |

| Aryl Azides (e.g., in TFPAM-3) | Generate nitrenes upon irradiation doi.org | ||

| Benzophenone Derivatives | Requires prolonged UV irradiation nih.gov | Low affinity to react with water nih.gov | |

| Alpha-Diazocarbonyls | Low extinction coefficient at 350 nm nih.gov |

Note: Data in this table is illustrative and based on findings from various comparative studies on different probes containing these moieties. Specific values for TFPAM-3 were not available in the provided snippets.

Influence of Spacer Arm Length and Linker Chemistry

The linker that connects the reactive group and the affinity tag (or the molecule being probed) in a photoaffinity probe plays a crucial role in its function. nih.govthermofisher.comamericanpharmaceuticalreview.com The length and chemical composition of the spacer arm can influence the probe's flexibility, solubility, and its ability to reach and cross-link with residues at varying distances from the attachment point. nih.govthermofisher.comnih.govrsc.org TFPAM-3 incorporates a linker between the maleimide group and the tetrafluorophenyl azide. asm.orgnih.govnih.govdoi.org

Studies on the influence of spacer arms in other contexts, such as affinity ligands or antibody-drug conjugates, have shown that modifying spacer properties can alter the interaction between the ligand and its support or target. nih.govnih.govrsc.org For example, increasing spacer length can increase flexibility, while the hydrophobicity and chemical composition (e.g., presence of ether or alkyl groups) can affect solubility and interactions with the surrounding environment. nih.govthermofisher.comnih.govrsc.org These principles are relevant to TFPAM-3, as the linker's characteristics will impact the reach of the photoreactive group and thus the range of residues it can cross-link with on an interacting molecule. The choice of linker chemistry also affects the stability and homogeneity of the resulting conjugate. nih.govamericanpharmaceuticalreview.com

Table 2: Influence of Spacer Arm Properties

| Spacer Property | Potential Impact on Probe Function | Relevance to TFPAM-3 |

| Length | Affects the reach of the photoreactive group; influences flexibility and conformational space. nih.gov | Determines the maximum distance from the cysteine attachment site that can be probed by cross-linking. |

| Flexibility | Influences the ability of the photoreactive group to sample different orientations and distances. nih.gov | Affects the likelihood of the nitrene encountering a reactive C-H bond on an interacting molecule. |

| Hydrophobicity/Solubility | Impacts the probe's behavior in different environments (e.g., aqueous vs. hydrophobic regions). nih.govnih.gov | Influences how TFPAM-3 partitions and interacts within a biological system, affecting access to interaction interfaces. |

| Chemical Composition | Can influence interactions with the target and the surrounding environment. nih.govnih.govrsc.org | The specific chemical groups in the linker contribute to the overall properties and behavior of TFPAM-3. |

Emerging Research Directions and Future Prospects for Tfpam 3

Integration with Advanced Spectroscopic and Imaging Techniques

The integration of TFPAM-3 with advanced spectroscopic and imaging techniques holds significant promise for gaining deeper insights into biological systems. TFPAM-3's ability to site-specifically label proteins and induce cross-linking upon photoactivation makes it compatible with various methods used to study molecular structure and interactions.

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can provide detailed information about the chemical bonds and structural changes within molecules. ATR-FTIR spectroscopy, in particular, is suitable for analyzing biological samples, including proteins, in various conditions. researchgate.net By incorporating TFPAM-3 into proteins, researchers could potentially use these spectroscopic methods to monitor conformational changes induced by cross-linking or interactions with other molecules. Vibrational spectroscopic imaging, which combines spectroscopy and imaging, allows for obtaining chemical images of living cells and tissues. spectroscopyeurope.comaccessengineeringlibrary.com This could enable visualization of TFPAM-3 labeled proteins and their interactions within their native cellular environment.

Magnetic Resonance Spectroscopic Imaging (MRSI) is another technique that could potentially benefit from TFPAM-3. MRSI aims to spatially resolve spectra in voxels within a volume, providing information about metabolite distribution. skope.swiss While the direct integration of TFPAM-3 with MRSI is not explicitly detailed in the search results, the principle of using site-specific labeling agents in conjunction with advanced imaging modalities suggests a potential avenue for future research.

The combination of TFPAM-3 with techniques like Fluorescence Resonance Energy Transfer (FRET) is also being explored to probe factors controlling protein oligomerization and map sites in RNAs proximal to modified residues. nih.gov

Development of Cleavable and Modifiable TFPAM-3 Analogs for Advanced Applications

The development of cleavable and modifiable TFPAM-3 analogs is a key area for expanding its utility in advanced applications. Analogs with cleavable linkers allow for the reversal of cross-links, which can be crucial for downstream analysis, such as mass spectrometry, where the separation of cross-linked products is necessary for identification and structural determination.

Some cross-linking reagents already incorporate cleavable moieties, such as disulfide bonds, ester linkages, or sulfone moieties, which can be cleaved under specific chemical conditions (e.g., reducing agents, hydroxylamine, alkaline conditions). google.comgoogle.com The development of TFPAM-3 analogs with similar cleavable linkers would enable researchers to capture transient interactions through photo-induced cross-linking and then cleave the linker to isolate and identify the interacting partners.

Furthermore, modifiable analogs could allow for the incorporation of additional functionalities, such as fluorescent tags, affinity handles, or isotopes, to facilitate detection, isolation, or further analysis of the cross-linked products. For instance, a related thiol-specific, cleavable "label-transfer" photocrosslinking reagent, [125I]TIDM-3, has been developed that contains a radioisotope for label transfer experiments. annualreviews.org This suggests the feasibility of creating TFPAM-3 analogs with similar capabilities.

The ability to introduce a photoactivatable group at a distinct position within a polypeptide chain through site-directed mutagenesis and subsequent modification with a heterobifunctional reagent like TFPAM-3 is a powerful approach for preparing modified proteins for cross-linking studies. annualreviews.org This strategy can be applied to develop a range of TFPAM-3 analogs with tailored properties for specific research questions.

Exploration of TFPAM-3 in Novel Biological Systems and Processes

TFPAM-3 has been successfully applied in various biological systems to study protein interactions and conformational changes. Examples include studies on ATP synthase in Escherichia coli, where it facilitated cross-linking between α and β subunits to understand rotary mechanics. It has also been used to monitor nucleotide-dependent conformational changes in the gp45 sliding clamp and its interactions with the gp44/62 clamp loader complex in bacteriophage T4 DNA replication. nih.gov Additionally, TFPAM-3 has been employed in studies of PKR (double-stranded RNA-dependent protein kinase) to crosslink protein-modified proteins to RNA ligands, aiding in the structural analysis of RNA-protein complexes. nih.gov

The future prospects involve exploring the application of TFPAM-3 in a wider range of novel biological systems and processes. This could include investigating protein interactions in less-studied organisms, exploring complex cellular pathways, or analyzing the dynamics of large macromolecular assemblies in situ. The ability of TFPAM-3 to target cysteine residues and its photoactivable nature make it particularly useful for studying transient or dynamic interactions that are difficult to capture using traditional methods.

Given its reported membrane permeability due to the fluorinated aromatic system, TFPAM-3 is suitable for intracellular applications, further expanding its potential in studying intracellular processes.

Chemical Modifications to Enhance Cross-linking Yield and Specificity

While TFPAM-3 is a valuable cross-linking reagent, ongoing efforts focus on chemical modifications to enhance its cross-linking yield and specificity. The efficiency of photo-induced cross-linking can be influenced by factors such as the lifetime and reactivity of the photogenerated species (e.g., nitrene from the azide (B81097) group) and the proximity of the target residues. annualreviews.org

Modifications to the tetrafluorophenyl azide group could potentially improve the yield of C-H insertion reactions upon photoactivation, leading to more efficient cross-linking with target molecules. nih.gov The maleimide (B117702) moiety of TFPAM-3 is highly reactive towards sulfhydryl groups of cysteine residues, providing specificity. nih.govthermofisher.com However, improving the specificity of the photoreactive group could further reduce off-target labeling.

The length and composition of the spacer arm connecting the maleimide and the photoreactive group can also influence the cross-linking efficiency and the types of interactions that can be captured. thermofisher.com Designing analogs with different spacer arm lengths and properties could help optimize cross-linking for specific protein complexes or cellular environments.

The development of heterobifunctional cross-linkers with different reactive groups offers increased selectivity compared to homobifunctional ones. researchgate.net While TFPAM-3 is already heterobifunctional (targeting cysteine and then photo-crosslinking), exploring other combinations of reactive groups in TFPAM-3 analogs could provide even greater control over the cross-linking reaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.